molecular formula C6H5ClIN B13093300 4-Chloro-3-iodo-5-methylpyridine

4-Chloro-3-iodo-5-methylpyridine

Cat. No.: B13093300
M. Wt: 253.47 g/mol
InChI Key: HSAHLFXOXALKPZ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-5-methylpyridine is a versatile halogenated pyridine derivative offered as a high-purity solid for research and development. Halogenated pyridines, such as this chloro-iodo-substituted compound, are critical building blocks in organic synthesis, particularly in the agrochemical and pharmaceutical industries . The presence of distinct chlorine and iodine atoms on the pyridine ring creates reactive sites for sequential metal-catalyzed cross-couplings, such as Suzuki or Sonogashira reactions, and nucleophilic substitutions . This allows researchers to systematically construct complex molecules for creating compound libraries or for use in drug discovery programs. The methyl group further offers a potential site for functionalization. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

4-chloro-3-iodo-5-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3

InChI Key

HSAHLFXOXALKPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)I

Origin of Product

United States

Computational and Theoretical Investigations of 4 Chloro 3 Iodo 5 Methylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively employed to investigate the electronic structure of 4-Chloro-3-iodo-5-methylpyridine. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

DFT calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the equilibrium geometry of molecules. For this compound, DFT methods, often paired with basis sets like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's stability and conformational preferences. The planarity of the pyridine (B92270) ring is a key feature, and DFT calculations help to quantify any distortions from ideal geometry caused by the bulky iodo and chloro substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the electron-rich pyridine ring and the iodine atom, while the LUMO is distributed over the entire molecule, including the electron-withdrawing chloro and iodo substituents.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.34
Energy Gap (ΔE)4.91

Note: These values are representative and can vary depending on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack. These are often found around the nitrogen atom of the pyridine ring. Conversely, regions of positive potential (colored blue) highlight electron-deficient areas that are susceptible to nucleophilic attack, such as the hydrogen atoms of the methyl group and the regions around the halogen atoms.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are commonly performed. These predicted spectra aid in the interpretation of experimental results and can help in the structural elucidation of the compound. The calculated vibrational frequencies from IR spectra, for instance, can be assigned to specific vibrational modes of the molecule, providing a detailed understanding of its dynamics.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its use as a precursor in cross-coupling reactions to form more complex molecules, computational studies can map out the entire reaction pathway. This includes identifying transition states, intermediates, and the activation energies associated with each step. By calculating the energy profile of a reaction, researchers can determine the most likely mechanism and identify the rate-determining step. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. For example, computational studies have been used to investigate the mechanism of Sonogashira coupling reactions involving similar iodopyridine derivatives.

Transition State Analysis for Electrophilic and Nucleophilic Reactions

Transition state analysis is a critical computational tool for understanding reaction mechanisms, predicting reaction rates, and identifying the most probable pathways for chemical transformations. For a molecule like this compound, which possesses multiple potential reactive sites, this analysis would be crucial for predicting regioselectivity in both electrophilic and nucleophilic substitution reactions.

In a typical study, quantum chemical calculations, often employing Density Functional Theory (DFT), would be used to locate the transition state structures for various reaction pathways. Key parameters calculated would include the activation energy (the energy barrier that must be overcome for the reaction to occur) and the geometry of the transition state. By comparing the activation energies of different possible reactions, chemists can predict which products are most likely to form. For instance, analysis would clarify whether a nucleophile would preferentially attack the carbon atom attached to the chlorine or the iodine, or if an electrophile would add to a specific position on the pyridine ring.

Solvent Effects on Reaction Pathways and Selectivity

The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. Computational models are used to simulate these solvent effects, providing a deeper understanding of reaction mechanisms in a solution phase. For this compound, computational studies would typically involve implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating how the solvent stabilizes or destabilizes reactants, products, and transition states. Explicit solvent models involve including a number of individual solvent molecules around the solute, which can provide a more detailed picture of specific interactions like hydrogen bonding. Such studies would reveal how the polarity of the solvent might alter the activation energies of competing reaction pathways, thereby affecting the selectivity of a reaction.

Analysis of Non-Linear Optical (NLO) Properties of this compound

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the design of new materials.

The NLO response of a molecule is determined by its hyperpolarizability. Theoretical calculations, often using methods like DFT or time-dependent DFT (TD-DFT), can predict the first-order (β) and second-order (γ) hyperpolarizabilities of a molecule. For this compound, these calculations would involve optimizing the molecular geometry and then computing its response to an applied electric field. The results would indicate whether the compound possesses significant NLO properties, which often arise from intramolecular charge transfer. The presence of electron-donating (methyl) and electron-withdrawing (chloro, iodo) groups on the pyridine ring could potentially lead to interesting NLO characteristics.

While the specific data for this compound is not available, the table below illustrates the kind of data that would be generated in a typical computational study of NLO properties for a hypothetical molecule.

Table 1: Hypothetical Calculated NLO Properties

Property Calculated Value Units
Dipole Moment (μ) 3.5 Debye
Mean Polarizability (α) 150 a.u.
First Hyperpolarizability (β) 250 a.u.

Table 2: List of Compounds Mentioned

Compound Name

Advanced Synthetic Applications and Derivatization Strategies Utilizing 4 Chloro 3 Iodo 5 Methylpyridine

4-Chloro-3-iodo-5-methylpyridine as a Versatile Synthon for Complex Heterocycles

The strategic placement of reactive sites on the this compound ring renders it an exceptionally useful building block for the synthesis of intricate heterocyclic structures. Chemists can exploit the different reactivities of the carbon-iodine and carbon-chlorine bonds to perform sequential, site-selective modifications. This step-wise approach allows for the controlled introduction of various substituents, paving the way for the creation of novel compounds with tailored properties for applications in medicinal chemistry and materials science. a2bchem.com

The creation of fused heterocyclic systems is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for synthesizing such frameworks. The iodo group typically undergoes palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) under milder conditions than the chloro group. This allows for an initial elaboration at the 3-position, followed by a subsequent reaction at the 4-position to induce cyclization and form a fused ring.

For instance, a Sonogashira coupling of this compound with a terminal alkyne could be followed by an intramolecular reaction or a subsequent intermolecular reaction with another bifunctional molecule to construct polycyclic systems. researchgate.net This methodology enables the synthesis of a variety of fused pyridine (B92270) derivatives, such as:

Pyrido[2,3-d]pyrimidines: These structures can be formed by introducing an amine-containing substituent, followed by cyclization. nih.govmdpi.com

Thieno[2,3-b]pyridines: A reaction sequence involving sulfur-containing nucleophiles or coupling partners can lead to the formation of this fused system.

1,8-Naphthyridines: These can be synthesized through the reaction with reagents like malononitrile, leading to a fused bicyclic structure. nih.govmdpi.com

The ability to build these complex architectures from a single, well-defined precursor highlights the strategic importance of this compound in synthetic chemistry. nih.gov

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis due to the coordinating ability of the nitrogen lone pair. This compound serves as an excellent scaffold for designing novel ligands with specific steric and electronic properties. a2bchem.com By employing selective cross-coupling reactions, coordinating moieties such as other heterocycles (e.g., pyrazoles, imidazoles), phosphines, or amines can be introduced at the 3- or 4-positions. This allows for the creation of bidentate or polydentate ligands capable of chelating metal ions. a2bchem.com The resulting metal complexes can function as highly efficient catalysts for a wide array of organic transformations, including hydrogenations, cross-couplings, and asymmetric synthesis.

Design and Development of Chemical Libraries via this compound

The generation of chemical libraries containing diverse small molecules is essential for high-throughput screening in drug discovery and materials research. The orthogonal reactivity of this compound makes it an ideal platform for combinatorial chemistry. A two-step reaction sequence can be envisioned where a library of building blocks is first coupled at the more reactive iodo position, followed by a second diversification step at the chloro position using a different set of reactants.

This strategy allows for the rapid and efficient synthesis of a large matrix of distinct compounds from a small number of starting materials. The resulting libraries can be screened for biological activity against various targets or for desired physical properties in materials applications.

Table 1: Illustrative Combinatorial Library Synthesis from this compound

ScaffoldStep 1: Suzuki Coupling at C3 (R1-B(OH)2)IntermediateStep 2: SNAr at C4 (R2-NH2)Final Product
This compoundPhenylboronic acid4-Chloro-5-methyl-3-phenylpyridineMorpholine4-(Morpholin-4-yl)-5-methyl-3-phenylpyridine
This compoundThiophen-2-ylboronic acid4-Chloro-5-methyl-3-(thiophen-2-yl)pyridinePiperidine4-(Piperidin-1-yl)-5-methyl-3-(thiophen-2-yl)pyridine
This compoundVinylboronic acid4-Chloro-5-methyl-3-vinylpyridineAnilineN-Phenyl-5-methyl-3-vinylpyridin-4-amine

Strategic Use of this compound in Target-Oriented Synthesis

In target-oriented synthesis, chemists aim to construct a complex molecule, often a natural product or a designed pharmaceutical agent, through a precise and efficient route. Halogenated heterocycles like this compound are often incorporated as key intermediates. The presence of halogen atoms can be crucial for the biological activity of the final compound, potentially enhancing metabolic stability or binding affinity with a biological target.

The strategic value of this synthon lies in its ability to serve as a robust anchor point from which the rest of the target molecule can be elaborated. A synthetic chemist can introduce the this compound core early in a synthetic sequence and then use its reactive handles to build complexity in a controlled manner, ensuring the final structure is achieved with high fidelity. Its derivatives have shown potential in the development of targeted therapies for various diseases.

Application of this compound in Materials Science Research

The unique electronic properties of the pyridine ring make it a desirable component in advanced materials. This compound can be used as a monomer or precursor for the synthesis of functional materials. Through cross-coupling reactions, this building block can be incorporated into larger conjugated systems, such as oligomers and polymers, for applications in organic electronics like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the high nitrogen content and the presence of halogens suggest that derivatives of this compound could be investigated as precursors for energetic materials. rsc.org The ability to systematically modify the periphery of the pyridine ring allows for the fine-tuning of properties such as thermal stability, density, and energy content. The synthesis of pyridine-fused porphyrinoids, for example, demonstrates how such precursors can lead to materials with interesting photophysical properties, including absorption in the near-IR region. rsc.org

Role of this compound as a Research Reagent for Molecule Creation

This compound is fundamentally a research reagent that empowers chemists to create novel molecules. a2bchem.com Its value lies in its pre-functionalized nature, which provides a reliable and versatile starting point for chemical exploration. By offering two distinct and orthogonally reactive sites, it simplifies the design of complex synthetic routes and facilitates the discovery of new chemical entities. Whether for constructing fused heterocycles, designing new catalysts, building chemical libraries for screening, or developing new materials, this compound serves as an indispensable tool in the modern chemist's arsenal (B13267) for molecule creation.

Future Directions and Emerging Research Avenues for 4 Chloro 3 Iodo 5 Methylpyridine

Exploration of Photoredox and Electrochemistry in 4-Chloro-3-iodo-5-methylpyridine Transformations

The distinct electronic properties of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound make it an ideal candidate for investigation using photoredox and electrochemical methods. These techniques offer green, mild, and highly selective routes for bond activation.

Future research will likely focus on the selective activation of the C-I bond through single-electron transfer (SET) processes. The C-I bond is considerably weaker than the C-Cl bond, allowing for its preferential cleavage. Under visible-light photoredox catalysis, a photosensitizer can reduce the pyridine (B92270) moiety, leading to the formation of a pyridinyl radical and subsequent loss of an iodide anion. nih.govresearchgate.net This pyridinyl radical intermediate opens pathways for novel carbon-carbon and carbon-heteroatom bond formations that are difficult to achieve through traditional methods. acs.org

Electrochemistry presents a reagent-free alternative for inducing similar transformations. By precisely tuning the electrode potential, it is possible to selectively reduce the C-I bond over the C-Cl bond. This electrochemical approach can generate the same key pyridinyl radical intermediate, which can be trapped by various electrophiles or coupling partners. The electrochemical reduction of pyridine compounds has been shown to produce a range of products depending on the conditions, suggesting a rich area for exploration. umich.eduresearchgate.net

Methodology Target Bond Key Intermediate Potential Transformations
Photoredox CatalysisC-I BondPyridinyl RadicalC-C and C-N cross-couplings, radical cascades
ElectrochemistryC-I or C-Cl BondPyridinyl Radical/AnionSelective functionalization, polymerization

Development of Asymmetric Synthetic Routes Utilizing this compound

The creation of chiral molecules is paramount in medicinal chemistry and materials science. nih.govresearchgate.net this compound serves as an excellent prochiral substrate for developing new asymmetric synthetic methodologies. The two distinct halogen atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions.

A significant research avenue involves the use of chiral transition-metal catalysts (e.g., based on Palladium, Copper, or Rhodium) to introduce chirality. nih.govacs.org For instance, an asymmetric Suzuki or Negishi coupling at the C-I position with a suitable organometallic reagent could establish a stereocenter. Subsequent coupling at the C-Cl position would then yield highly functionalized, enantioenriched pyridine derivatives. The development of ligands that can effectively differentiate between the two halogenated sites will be crucial for achieving high enantioselectivity.

Another promising direction is the asymmetric dearomatization of the pyridine ring. Catalytic hydrogenation or reduction using chiral catalysts could transform the planar pyridine core into a stereochemically rich piperidine structure. nih.govacs.org The substituents already present on the ring would influence the facial selectivity of the reduction, providing a handle for controlling the stereochemical outcome.

Asymmetric Strategy Catalyst Type Potential Product Class
Site-Selective Cross-CouplingChiral Pd, Cu, or Ni ComplexesChiral biaryls, alkylated pyridines
Asymmetric DearomatizationChiral Rh or Ir ComplexesEnantioenriched 3-substituted piperidines
Catalytic C-H FunctionalizationChiral Rare-Earth ComplexesChiral alkylated pyridines

Advanced In Silico Screening and Predictive Modeling for Novel Reactivity

Computational chemistry and machine learning are revolutionizing how chemical reactions are discovered and optimized. beilstein-journals.orgresearchgate.net For a molecule like this compound, in silico methods can predict its reactivity and guide experimental design, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to map the molecule's electronic landscape. ias.ac.inresearchgate.net These models can predict properties such as bond dissociation energies, electrostatic potential, and the energies of frontier molecular orbitals. This information helps chemists predict the most likely site for nucleophilic or electrophilic attack and understand the regioselectivity observed in reactions. For example, DFT can precisely quantify the difference in reactivity between the C-I and C-Cl bonds, aiding in the design of selective transformations. ias.ac.in

Furthermore, machine learning (ML) algorithms can be trained on large reaction databases to predict the optimal conditions for novel transformations of this compound. duke.eduresearchgate.net By inputting the structure of the molecule and the desired product, an ML model can suggest the most promising catalysts, solvents, and temperatures, significantly accelerating the discovery of new reactions. nih.gov These predictive models can be continuously refined as new experimental data for this compound and its derivatives become available.

Computational Tool Application Area Predicted Outcome
Density Functional Theory (DFT)Reactivity AnalysisSite-selectivity, reaction barriers, nucleophilicity
Machine Learning (Global Models)Reaction Condition PredictionGeneral suggestions for catalyst, solvent, temperature
Machine Learning (Local Models)Reaction OptimizationFine-tuning of parameters to maximize yield/selectivity

Integration of Flow Chemistry Techniques for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production often presents challenges related to safety, scalability, and consistency. Flow chemistry offers elegant solutions to these problems, and its application to the synthesis and transformation of this compound is a key future direction. d-nb.infoacs.org

The synthesis of halogenated pyridines can involve highly exothermic reactions and hazardous reagents. rsc.org Performing these reactions in a continuous flow reactor enhances safety by minimizing the volume of reactive material at any given moment. d-nb.info The superior heat and mass transfer in microreactors allows for precise temperature control, often leading to higher yields and purities compared to batch processes. rsc.org

Subsequent transformations of this compound, such as nitration, metal-catalyzed cross-couplings, or high-pressure reactions, would also benefit immensely from flow technology. The ability to automate multi-step sequences in a continuous fashion can streamline the production of complex derivatives, making them more accessible for pharmaceutical and agrochemical research. vcu.edu This approach reduces production costs and waste, aligning with the principles of green chemistry.

Process Advantage of Flow Chemistry Expected Improvement
Synthesis of the core moleculeEnhanced safety, superior heat controlHigher yield, improved purity, scalability
Cross-coupling reactionsPrecise control of residence time and temperatureReduced side products, better catalyst efficiency
Multi-step synthesisAutomation and integration of reaction stepsReduced manual handling, faster library synthesis

Novel Applications of this compound in Emerging Research Fields

The true potential of this compound lies in its application as a building block for novel functional molecules. Its polysubstituted nature makes it a versatile starting material for creating diverse chemical libraries for screening in various fields.

Medicinal Chemistry : Pyridine rings are a cornerstone of modern pharmaceuticals, present in numerous FDA-approved drugs. nih.gov The ability to selectively functionalize this compound at two different positions makes it an invaluable scaffold for generating libraries of compounds for drug discovery. nih.gov It could serve as a key intermediate for synthesizing inhibitors of kinases, proteases, or other enzymes implicated in diseases like cancer and inflammatory disorders. mdpi.com

Agrochemicals : Halogenated pyridine derivatives are widely used as active ingredients in herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could be exploited to develop new crop protection agents with novel modes of action or improved efficacy and environmental profiles.

Materials Science : The pyridine nucleus is also an important component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The electronic properties of the pyridine ring can be finely tuned by its substituents. Derivatives of this compound could be explored as new host materials, electron transporters, or emitters in next-generation electronic devices. rsc.org The presence of halogens can also influence molecular packing and charge transport properties. nih.gov

Field of Application Role of this compound Potential End Product
Medicinal ChemistryVersatile scaffold for library synthesisKinase inhibitors, anti-inflammatory agents
AgrochemicalsCore structure for new active ingredientsHerbicides, fungicides, insecticides
Materials ScienceBuilding block for functional organic materialsOLED emitters, electron transport materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.